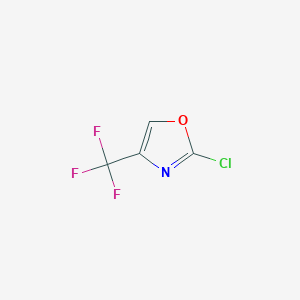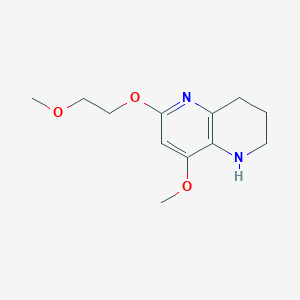
2-(Azetidin-3-yloxy)quinoxaline hydrochloride
Vue d'ensemble
Description
2-(Azetidin-3-yloxy)quinoxaline hydrochloride (2-AZQ) is a quinoxaline derivative with a wide range of applications in the scientific research community. It is a white crystalline solid that is soluble in water and organic solvents. 2-AZQ is used as a reagent in organic synthesis and as a ligand for various metal complexes. It is also used as a starting material for the synthesis of various heterocyclic compounds. Additionally, 2-AZQ has been studied for its potential applications in the medical field, such as its use as an anti-inflammatory agent and a potential anti-cancer drug.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis and Antimicrobial Activity : A study by Nayak, Shrivastava, and Singhai (2016) synthesized azetidin-2-one fused 2-chloro-3-formyl quinolines derivatives and evaluated their antibacterial and antifungal activity. They found these derivatives to be effective in inhibiting the growth of organisms like Staphylococcus aureus and Escherichia coli (Nayak, Shrivastava, & Singhai, 2016).
Anti-Inflammatory and Analgesic Properties : Gupta and Mishra (2016) explored novel quinoline derivatives bearing azetidinones scaffolds for their anti-inflammatory and analgesic activities. Their results indicated significant activity compared to control groups (Gupta & Mishra, 2016).
Antitubercular Activity : Puratchikody et al. (2011) synthesized new quinoxalines bearing azetidinone and thiazolidinone groups and tested their activity against Mycobacterium tuberculosis. Some derivatives showed in vitro activity comparable to isoniazid, a standard antitubercular drug (Puratchikody et al., 2011).
Chemical Synthesis and Applications
Precursors of Pincer Ligands : Casarrubios et al. (2015) reported the degradation of 2-azetidinones to afford CC'N-pincer ligands. Their study opens avenues for applications in inorganic chemistry, particularly in the preparation of metal complexes (Casarrubios et al., 2015).
Antibacterial Quinolone Agents : Fujita et al. (1998) designed 2-aminomethyl-1-azetidinyl groups as novel C-7 substituents for potential antibacterial quinolone agents. This work contributes to the field of antibacterial drug design (Fujita et al., 1998).
Anti-Filarial Agents : Chhajed et al. (2010) synthesized 3-chloro-4-substituted-1-(8-hydroxy-quinolin-5-yl)-azetidin-2-ones and evaluated them as anti-filarial agents. Their findings contribute to the development of new treatments for filarial infections (Chhajed et al., 2010).
Mécanisme D'action
Target of Action
Similar quinazoline derivatives have been shown to target toll-like receptor 7 (tlr7), which plays a critical role in the innate immune response .
Mode of Action
It can be inferred from related compounds that it may interact with its target receptor, possibly tlr7, to initiate a series of biochemical reactions .
Biochemical Pathways
Based on the potential target, tlr7, it can be inferred that it may influence the innate immune response pathways .
Result of Action
Based on the potential target, tlr7, it can be inferred that it may influence the innate immune response .
Propriétés
IUPAC Name |
2-(azetidin-3-yloxy)quinoxaline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O.ClH/c1-2-4-10-9(3-1)13-7-11(14-10)15-8-5-12-6-8;/h1-4,7-8,12H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMXNMBNPSYDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=NC3=CC=CC=C3N=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473310.png)
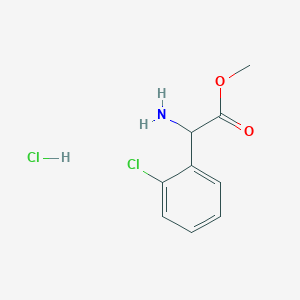
![3-{[Amino(imino)methyl]amino}benzenesulfonamide metanesulfonate](/img/structure/B1473312.png)
![(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B1473317.png)
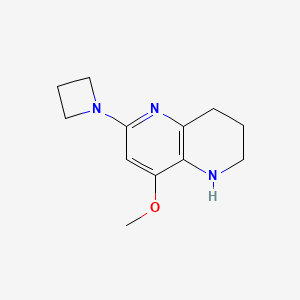
![{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473319.png)
![1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane](/img/structure/B1473321.png)

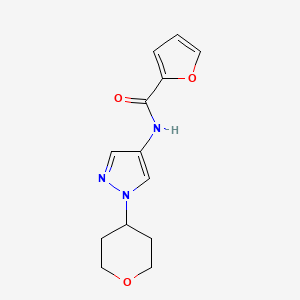
![5-(Cbz-amino)-5-aza-spiro[2.4]heptane](/img/structure/B1473324.png)
